3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-difluorobenzenesulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-difluorobenzenesulfonyl)pyrrolidine is a compound with a complex structure, possessing multiple functional groups that contribute to its reactivity and potential applications in various fields. This compound is particularly notable for its unique triazolopyridazine core and its potential utility in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process. The initial step might include the formation of the triazolopyridazine core through cyclization reactions. Subsequent steps involve the introduction of the cyclopropyl group and the difluorobenzenesulfonyl group via nucleophilic substitution reactions. Precise conditions such as temperature, solvents, and catalysts play a crucial role in ensuring high yields and purity.
Industrial Production Methods: On an industrial scale, the production of 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-difluorobenzenesulfonyl)pyrrolidine involves optimization of reaction conditions to achieve cost-effectiveness and scalability. Batch reactions and continuous flow chemistry are potential methods for large-scale production, ensuring consistent quality and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at various points in the molecule, particularly at the pyrrolidine ring and the triazolopyridazine core.
Reduction: Reduction reactions are less common due to the stability of the compound, but specific reagents can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic and electrophilic substitutions can occur, especially at the difluorobenzenesulfonyl and triazolopyridazine positions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reactions: Use of halogenated compounds, organolithium reagents.
Major Products: These reactions often lead to the formation of derivatives that maintain the core structure but possess modified functional groups, potentially altering their reactivity and applications.
Applications De Recherche Scientifique
This compound has been explored for its potential in various scientific research areas:
Chemistry: Its unique structure makes it a subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can serve as a probe in biological assays to understand cellular mechanisms.
Industry: Its stability and reactivity profile make it a candidate for material science research, particularly in developing new polymers or coatings.
Mécanisme D'action
The compound exerts its effects through its interaction with specific molecular targets. The presence of the triazolopyridazine core allows for high-affinity binding to enzymes or receptors, influencing pathways such as signal transduction or enzyme inhibition. The difluorobenzenesulfonyl group may enhance the compound's lipophilicity, aiding in membrane permeability and bioavailability.
Comparaison Avec Des Composés Similaires
3-[({3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine
3-[({3-(cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-dichlorobenzenesulfonyl)pyrrolidine
Uniqueness:
The specific placement of the difluorobenzenesulfonyl group distinguishes it from other similar compounds, potentially altering its interaction with biological targets and affecting its overall reactivity.
Propriétés
IUPAC Name |
3-cyclopropyl-6-[[1-(3,5-difluorophenyl)sulfonylpyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O3S/c20-14-7-15(21)9-16(8-14)30(27,28)25-6-5-12(10-25)11-29-18-4-3-17-22-23-19(13-1-2-13)26(17)24-18/h3-4,7-9,12-13H,1-2,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTOZSBHNBZIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)S(=O)(=O)C5=CC(=CC(=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.